molecular formula C13H16N4O2 B4987529 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane

4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane

Cat. No. B4987529
M. Wt: 260.29 g/mol
InChI Key: MBVOLLAYTLBKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as an oxazepane derivative and is known for its unique chemical structure, which consists of a pyridine ring, an oxadiazole ring, and an oxazepane ring. In

Mechanism of Action

The mechanism of action of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of reactive oxygen species (ROS) in the brain. Additionally, it has been shown to have a neuroprotective effect by reducing inflammation and promoting the growth of new neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane in lab experiments is its unique chemical structure, which makes it a promising compound for various scientific research applications. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane. One of the most significant future directions is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of cancer and neurodegenerative disorders. Additionally, there is potential for this compound to be used in the development of new drugs for other diseases and conditions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through the reaction of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with 1,4-bis(aminomethyl)benzene in the presence of a base such as potassium carbonate. The resulting product is then treated with 1,2-dibromoethane to form the final compound.

Scientific Research Applications

The unique chemical structure of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane makes it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-10-15-13(19-16-10)11-3-4-12(14-9-11)17-5-2-7-18-8-6-17/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOLLAYTLBKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane

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